molecular formula BH3O2 B1209890 二羟基硼烷 CAS No. 74930-82-8

二羟基硼烷

货号 B1209890
CAS 编号: 74930-82-8
分子量: 45.84 g/mol
InChI 键: ZADPBFCGQRWHPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boronic acid is the simplest boronic acid, consisting of borane with two of the hydrogens substituted by hydroxy groups.

科学研究应用

CO2的催化还原

二羟基硼烷以二氢化铁催化剂的形式用于CO2的催化还原。它在形成各种化学键(如C-N、C-O和C-C)中起着至关重要的作用,通过选择性地将CO2还原为双(硼基)缩醛或甲氧基硼烷,具体取决于用作还原剂的硼氢化物。这一过程提供了一个多用途的亚甲基来源,促进了新的化学键的形成 (Jin et al., 2015).

与二氧化硅的界面化学

二羟基硼烷(作为二硼烷(B2H6))在其与羟基化二氧化硅的界面化学中表现出显著的相互作用。这从原位傅里叶变换红外光谱和程序升温脱附研究中可以看出,揭示了二硼烷与二氧化硅上的界面硅醇基团之间的可逆氢键相互作用 (Jones et al., 2021).

溶液中的流变性质

对二羟基醇对羧甲基纤维素钠(Na-CMC)溶液流变性质的影响的研究突出了二羟基硼烷在开发具有弱物理凝胶和粘弹性流体性质的流体的潜在应用。这项研究与流变性质至关重要的药物载体和化妆品尤为相关 (Wagner et al., 2023).

氢的储存和释放

已经探索了使用二羟基硼烷来创建在骨架中含有刘易斯对的聚硼胺。这些聚硼胺充当氢库,并显示出用于氢释放的独特热谱。此特性在加氢过程中和氢存储领域可能具有潜在应用 (Ledoux et al., 2015).

二醇的微生物生产

二羟基硼烷的相关性延伸至二醇的微生物生产,二醇是具有两个羟基的化学物质。这些二醇在化学品和燃料中具有广泛的应用,被认为是平台绿色化学品。这些二醇的微生物生产是生物技术领域的一个重要研究方向 (Zeng & Sabra, 2011).

硼烷官能化树枝状聚合物的合成和性质

已经探索了硼烷官能化脂肪族聚酯树枝状聚合物的合成,表明二羟基硼烷在创建具有独特性质的结构(例如水溶性和表现出较低临界溶解温度的能力)方面的潜力。这些特性对材料科学和医学应用具有影响 (Parrott et al., 2005).

属性

CAS 编号

74930-82-8

产品名称

Dihydroxyborane

分子式

BH3O2

分子量

45.84 g/mol

IUPAC 名称

boronic acid

InChI

InChI=1S/BH3O2/c2-1-3/h1-3H

InChI 键

ZADPBFCGQRWHPN-UHFFFAOYSA-N

SMILES

B(O)O

规范 SMILES

B(O)O

产品来源

United States

Synthesis routes and methods I

Procedure details

Boronic acid solution 0.1 M was prepared in Toluene/EtOH (1/1). Boronic acid solution (100 mmol, 1000 μL) was added to vials. A suspension of 5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol (16) 0.1 M was prepared in Toluene/EtOH (1/1). Suspension of intermediate 56 (500 μL, 50 mmol) was added into each vial. Saturated Na2CO3 (500 μL) was added to each vial. Add catalytic amount of BDtBFPdCl2 to each vial at a time followed by purging with N2 with pipette and cap the vial immediately. The reactions were shaken at 100° C. for at least 16 h. EtOAc (2 mL) was added to each vial. Water (0.5 mL) was added to each vial. Vortex vials and water layer was removed. Additional water (1500 μL) was added to each vial, vortex and remove the water layer. Repeat water washing sequence again. Solvents were removed to dryness. Residue was dissolved in DMSO (1 mL) (may need heat to dissolve or add one drop TFA) and purified by reverse phase HPLC. To obtain 5-(4′-fluoro-[1,1′-biphenyl]-3-yl)-7-(4-methoxyphenyl)amino)-2H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-4(5H)-one (Compound 133) (11.2 mmol, 22%) LC-Mass: m/e 479 (M+1).
Name
Toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Compound 133
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 μL
Type
reactant
Reaction Step Three
Name
5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
intermediate 56
Quantity
500 μL
Type
reactant
Reaction Step Five
Quantity
500 μL
Type
reactant
Reaction Step Six
Name
Toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A 500 mL dry flask was charged with 2-bromo-5-fluoro-4-isopropylanisole (compound of formula 4, Scheme 3) (24.6 g, 0.1 mol) and dissolved in toluene (80 mL) and THF (80 mL). The resulting solution was flushed with argon, and tri-isopropylborate (32 mL, 0.14 mol) was added. The mixture was cooled to −80° C. Then 10 M n-BuLi in hexanes (12.5 mL, 0.125 mol) was added slowly, maintaining a temperature below −55° C. Thirty minutes after completion of the n-BuLi addition, the reaction was warmed to −35° C. and quenched into 3 M H2SO4 solution (75 mL, 0.225 mol). DIPE (200 mL) was added to the mixture to dilute the organic layer. The mixture was stirred (15 min) and the aqueous layer was cut away. The organic layer was washed with 3.0 M H2SO4 (75 mL). The organic phase was extracted three times with 1M NaOH (200 mL first and then 50 mL and 50 mL). The three NaOH extractions were combined, diluted with 2-propanol (85 mL), and cooled to 15° C. Then the solution was slowly acidified to pH ˜2 using 3 M H2SO4 (70 mL) while maintaining temperature at 15-20° C. The resulting slurry was stirred for 1 hour and then filtered. The filter cake was washed with water (3×30 mL) and dried under an air flow for 1 day. The white crystalline solid was isolated to yield boronic acid of formula 5 (Scheme 3) (19.23 g, 91%): mp 100-102° C.; 1H NMR (CDCl3) δ 1.25 (d, J=6.9 Hz, 6H), 3.17 (sept., J=6.9 Hz, 1H), 3.88 (s, 3H), 5.83 (s, 2H), 6.59 (d, J=12.4 Hz, 1H), 7.72 (d, J=6.6 Hz, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
12.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Also, triphenylamine boronic acid product was synthesized as follows. Under an argon (Ar) atmosphere, 246 g of 4-bromotriphenylamine (commercially available product), and 1500 ml of anhydrous tetrahydrofuran were placed in a 5 liter flask, and 570 ml of 1.6M n-BuLi/hexane solution was added dropwise over 3 hours at −60° C. After 30 minutes, 429 g of triisopropyl borate was added dropwise over 1 hour. Then, reaction overnight at ambient temperature was allowed. After the reaction, 2 liters of water was added dropwise, and after that, the mixture was extracted and the liquid was separated using 2 liters of toluene. The organic layer was concentrated, recrystallized, filtered, dried and 160 g of white boronic acid product, a target compound, was obtained.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
n-BuLi hexane
Quantity
570 mL
Type
reactant
Reaction Step Two
Quantity
429 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The fourth route to intermediate [1] is outlined in Scheme 4. Intermediate compound [C] is prepared as described in Scheme 2. 4-Amino benzamide [C] is then reacted with 2,2,2-trichloroethyl chloroformate or trichloromethyl chloroformate to form the corresponding carbamate [P]. Typically, this reaction is performed in the presence of a base such as TEA or DIPEA, solvent such as DCM, THF, or CHCl3, at reduced temperatures, i.e., about 0° C. to about rt, for about 2 to about 12 h, such as about 4 h. Reaction of compound [P] with an appropriately substituted aniline affords urea intermediate [O]. Typically, this reaction is performed in the presence of a base such as TEA or DIPEA, a solvent such as 1,4-dioxane, toluene, or mixtures thereof, at elevated temperatures such as about 90 to about 120° C., i.e., about 95° C., and over a period of about 10 to about 15 h, such as about 10 h. The urea intermediate [O] is then reacted with bis(pinacolato)diboron in the presence of a catalyst such as Pd(dppf)Cl2.DCM or Pd(dppf)Cl2 to form intermediate [1]. Typically, this reaction is performed in the presence of a base such as KOAc, solvent such as 1,4-dioxane or DMF, at elevated temperatures such as about 80 to about 120° C., such as about 110° C., and over a period of about 3 to about 15 h, such as about 10 h.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。